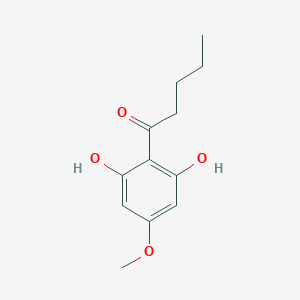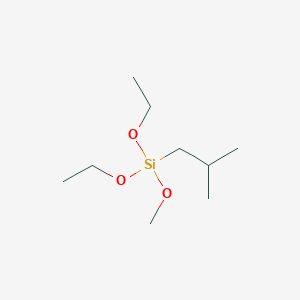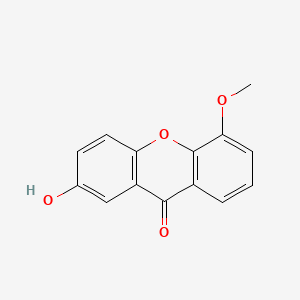
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid is a chemical compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety and two hydroxyl groups. This particular compound is notable for its unique structure, which includes an ethoxy group and a phosphonic acid group, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid typically involves the reaction of ethyl acetoacetate with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled temperature and the presence of a base to neutralize the by-products. Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
(4-Ethoxy-4-oxobut-2-en-1-yl)phosphonic acid can be compared with other phosphonic acids, such as:
Phosphonic acid: The parent compound, which lacks the ethoxy and oxo groups.
(2-Aminoethyl)phosphonic acid: Contains an amino group instead of the ethoxy group.
(3-Aminopropyl)phosphonic acid: Contains a longer carbon chain with an amino group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
66110-20-1 |
|---|---|
Molecular Formula |
C6H11O5P |
Molecular Weight |
194.12 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobut-2-enyl)phosphonic acid |
InChI |
InChI=1S/C6H11O5P/c1-2-11-6(7)4-3-5-12(8,9)10/h3-4H,2,5H2,1H3,(H2,8,9,10) |
InChI Key |
ZJCXYBHOXPBSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)
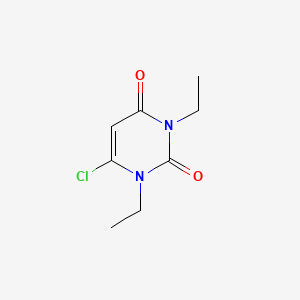

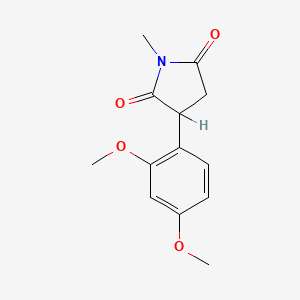
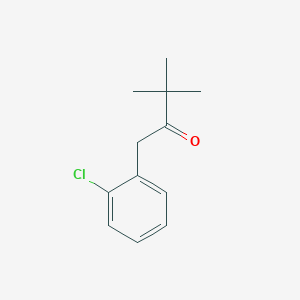
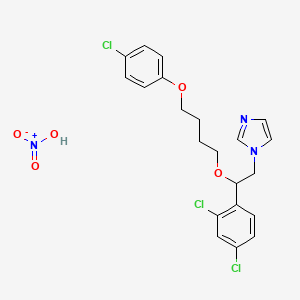
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)

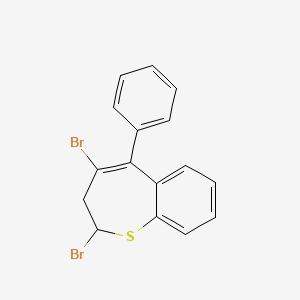
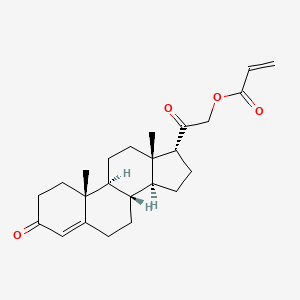
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
